molecular formula C24H20BrSb B093317 Tetraphenylstibonium bromide CAS No. 16894-69-2

Tetraphenylstibonium bromide

Cat. No. B093317
CAS RN: 16894-69-2
M. Wt: 510.1 g/mol
InChI Key: MRSXZVCXTGNNFI-UHFFFAOYSA-M
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Description

Tetraphenylstibonium bromide is a compound with the molecular formula C24H20BrSb . It is a polyatomic cation consisting of four phenyl groups attached to stibonium .


Synthesis Analysis

Tetraphenylstibonium bromide can be synthesized as crystalline solids . Organyltriphenylphosphonium and stibonium hexabromoplatinates were synthesized by the reaction of potassium hexabromoplatinate with organyltriphenylphosphonium and stibonium bromides in acetonitrile or water .


Molecular Structure Analysis

The molecular weight of Tetraphenylstibonium bromide is 430.2 g/mol . The InChI string representation of its structure is InChI=1S/4C6H5.Sb/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+1 .


Chemical Reactions Analysis

Tetraphenylstibonium bromide can act as a catalyst in various reactions. For instance, it can be used for the chemo- and stereoselective addition of tin enolate to alpha-halo ketone, and for the selective synthesis of silyl enol ethers from cyclic ketones .


Physical And Chemical Properties Analysis

Tetraphenylstibonium bromide has several computed properties. It has a molecular weight of 430.2 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 429.06031 g/mol . It has a topological polar surface area of 0 Ų, a heavy atom count of 25, and a formal charge of 1 .

Scientific Research Applications

  • Catalyst in Stereoselective Nucleophilic Addition : It has been demonstrated as an effective catalyst in the stereoselective nucleophilic addition of tin enolates to α-chloro cyclic ketone derivatives, producing chlorohydrins with selective cis-conformation of chloro- and hydroxyl groups (Yasuda et al., 1994).

  • Selective Reagent for Synthesis of Silyl Enol Ethers : It is part of an effective reagent system for producing silyl enol ethers from cyclic ketones, showing specific selectivity for cyclic ketones even in the presence of acyclic ketones (Fujiwara et al., 1989).

  • Extraction of Anions from Acidic Solutions : This compound is capable of extracting various anions like fluoride, chloride, bromide, iodide, and others from acid aqueous solutions when used in conjunction with chloroform. It can also facilitate the back-extraction of these anions from the chloroform layer (Bock & Grallath, 1966).

  • Electrochemical Reduction Study : Research into the electrochemical reduction of tetraphenylstibonium ion has provided insights into its reaction mechanism, noting the significant role of its strong adsorption at the electrode surface (Morris, McKinney, & Woodbury, 1965).

  • Fluorescence Turn-On Sensing of Fluoride Ions : It is utilized in synthesizing compounds for the detection of fluoride anions in water, showing a distinct turn-on fluorescence response upon fluoride sensing (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).

  • Direct Esterification of Aromatic Aldehydes : It has been used as a phenyl source in the transformation of aromatic aldehydes to corresponding phenyl esters under specific catalytic conditions (Ramanjaneyulu et al., 2014).

  • Synthesis of Oxiranes and Oxetanes : Its methoxide derivative is effective for synthesizing oxiranes and oxetanes from corresponding halohydrins, with neutral reaction conditions preserving sensitive moieties like esters (Fujiwara et al., 1990).

Safety And Hazards

Tetraphenylstibonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

tetraphenylstibanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSXZVCXTGNNFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraphenylstibonium bromide

CAS RN

21450-52-2, 16894-69-2
Record name (TB-5-12)-Bromotetraphenylantimony
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stibonium, bromide
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Record name Tetraphenylantimony Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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